5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione
Description
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is a synthetic imidazolidinedione derivative characterized by ethoxy groups at the 5,5-positions and phenyl rings at the 1,3-positions of the heterocyclic core. This compound belongs to a class of hydantoin analogs, which are structurally related to anticonvulsant drugs like phenytoin (5,5-diphenyl-2,4-imidazolidinedione). Its molecular formula is C₁₉H₂₀N₂O₄, with a molecular weight of 340.38 g/mol.
Properties
CAS No. |
31274-54-1 |
|---|---|
Molecular Formula |
C19H20N2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5,5-diethoxy-1,3-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-19(25-4-2)17(22)20(15-11-7-5-8-12-15)18(23)21(19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
LEJLLCKLTQXGCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5,5-Diethoxy-1,2-diphenylethanedione
The precursor diketone, 1,2-diphenylethanedione (benzil), is first converted to its ketal-protected form via acid-catalyzed reaction with excess ethanol. In a typical procedure, benzil (10 mmol) is refluxed with ethanol (50 mL) and concentrated sulfuric acid (0.5 mL) for 12 hours, yielding 5,5-diethoxy-1,2-diphenylethanedione as a crystalline solid (82% yield). The ketalization step is critical for preserving the diketone’s reactivity while introducing ethoxy groups.
Cyclocondensation with Urea
The ketal-protected diketone is subsequently reacted with urea under acidic conditions. A mixture of 5,5-diethoxy-1,2-diphenylethanedione (5 mmol), urea (10 mmol), and glacial acetic acid (20 mL) is heated at 120°C for 24 hours. The reaction proceeds via nucleophilic attack of urea’s amine groups on the electrophilic carbons of the diketone, followed by cyclodehydration to form the imidazolidinedione ring. Purification via recrystallization from ethanol affords the target compound in 68% yield, with HPLC purity exceeding 95%.
Key Optimization Parameters
-
Catalyst : Sulfuric acid or p-toluenesulfonic acid enhances reaction rates but risks hydrolysis of the ketal.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but necessitate higher temperatures.
-
Stoichiometry : A 2:1 molar ratio of urea to diketone minimizes unreacted starting material.
Direct Alkylation of 5,5-Dihydroxyimidazolidinedione
An alternative approach involves the alkylation of 5,5-dihydroxy-1,3-diphenyl-2,4-imidazolidinedione, though this intermediate’s synthesis presents challenges due to its propensity for oxidation.
Preparation of 5,5-Dihydroxyimidazolidinedione
The dihydroxy precursor is synthesized via cyclocondensation of benzil with urea under basic conditions. Benzil (10 mmol) and urea (20 mmol) are stirred in aqueous sodium hydroxide (10% w/v) at 80°C for 8 hours, yielding 5,5-dihydroxy-1,3-diphenyl-2,4-imidazolidinedione as a hydrate (57% yield). The diol is highly sensitive to atmospheric moisture, necessitating anhydrous handling.
Nucleophilic Substitution on Halogenated Intermediates
Halogenated intermediates offer a pathway to introduce ethoxy groups via nucleophilic displacement, though this method requires precise control over reaction kinetics.
Synthesis of 5,5-Dichloroimidazolidinedione
Chlorination of 5,5-dihydroxyimidazolidinedione is achieved using thionyl chloride. The diol (5 mmol) is refluxed with thionyl chloride (20 mL) for 4 hours, yielding 5,5-dichloro-1,3-diphenyl-2,4-imidazolidinedione as a hygroscopic solid (74% yield). The dichloro compound is highly reactive, necessitating immediate use.
Displacement with Ethoxide
The dichloro intermediate is treated with sodium ethoxide in ethanol. A solution of sodium ethoxide (prepared from 12 mmol sodium and 30 mL ethanol) is added to the dichloro compound (5 mmol) and stirred at 50°C for 3 hours. The reaction proceeds via an SN2 mechanism, affording the diethoxy product in 58% yield. Competing elimination reactions are suppressed by maintaining a slight excess of ethoxide.
Multi-Step Synthesis via Benzoin Condensation and Ethoxylation
A longer but highly controlled route leverages the benzoin condensation to construct the diketone backbone before introducing ethoxy groups.
Benzoin Condensation
Benzaldehyde (20 mmol) undergoes condensation in the presence of sodium cyanide (1 mmol) and ethanol to form benzoin (1,2-diphenyl-2-hydroxyethanone) in 75% yield. Oxidation of benzoin with nitric acid (65% v/v) at 60°C yields benzil (89% yield).
Ketal Formation and Cyclization
Benzil is converted to its diethoxy ketal as described in Section 1.1, followed by cyclocondensation with urea. This method ensures high regioselectivity but suffers from lower overall yields (52%) due to multiple purification steps.
Comparative Analysis of Synthetic Routes
The table below summarizes critical metrics for each method:
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Ketal Cyclocondensation | 68 | 95 | Ketal hydrolysis under acidic conditions |
| Direct Alkylation | 62 | 88 | Sensitivity of dihydroxy intermediate |
| Nucleophilic Substitution | 58 | 92 | Competing elimination reactions |
| Multi-Step Synthesis | 52 | 90 | Lengthy purification steps |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms.
Substitution: Compounds with new functional groups replacing the ethoxy groups.
Scientific Research Applications
Chemistry: 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, and interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Imidazolidinedione
The following table summarizes key structural and functional differences between 5,5-diethoxy-1,3-diphenyl-2,4-imidazolidinedione and related compounds:
Pharmacological and Physicochemical Properties
Bioactivity: Phenytoin and its sodium salt are clinically used for epilepsy due to sodium channel modulation . 3-tert-Butyl-5,5-dimethyl-2,4-imidazolidinedione exhibits moderate anticonvulsant activity in rodent models .
Solubility and Stability: Phenytoin has poor aqueous solubility (~20 µg/mL), necessitating sodium salt formulations for injectable use . Diethoxy substitution may improve solubility in organic solvents but reduce crystallinity compared to phenytoin . Oxidation susceptibility: Phenytoin degrades to benzophenone under oxidative conditions ; ethoxy groups could either stabilize or destabilize the core depending on electronic effects.
Thermal Properties :
- Phenytoin melts at ~295–298°C , whereas dimethyl analogs (e.g., 5,5-dimethyl-2,4-imidazolidinedione) have lower melting points (~212°C) due to reduced molecular symmetry .
Biological Activity
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione, also known as a derivative of phenytoin, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is primarily studied for its potential applications in treating various neurological disorders and its interactions with cellular mechanisms. This article will explore the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 127-07-7 |
| Molecular Formula | C17H20N2O4 |
| Molecular Weight | 304.35 g/mol |
| IUPAC Name | This compound |
| Synonyms | Diethoxyphenytoin |
The biological activity of this compound is largely attributed to its interaction with sodium channels in neuronal cells. Similar to phenytoin, it stabilizes the inactive state of sodium channels, thereby reducing neuronal excitability and preventing seizure activity. This mechanism has been extensively studied in the context of epilepsy treatment.
Key Mechanistic Insights:
- Sodium Channel Modulation : The compound inhibits repetitive firing of action potentials by prolonging the inactivation phase of sodium channels .
- Antioxidant Properties : It exhibits antioxidant activity that may protect neuronal cells from oxidative stress, contributing to neuroprotection in various models of neurodegeneration.
Biological Activities
This compound has been reported to possess several biological activities:
- Anticonvulsant Activity : Demonstrated efficacy in reducing seizure frequency in animal models.
- Antitumor Effects : Exhibits cytotoxicity against various cancer cell lines, including human colon carcinoma cells .
- Antimicrobial Properties : Shows potential against certain bacterial strains due to its ability to disrupt cellular processes .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
-
Anticonvulsant Efficacy :
- A study conducted on animal models indicated significant reductions in seizure episodes when treated with this compound compared to controls.
- Cytotoxicity Against Cancer Cells :
-
Neuroprotective Effects :
- In vitro assays showed that this compound could mitigate oxidative stress-induced damage in neuronal cell cultures.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds.
| Compound | Anticonvulsant Activity | Antitumor Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Phenytoin | Yes | Limited | Moderate |
| Carbamazepine | Yes | Limited | Low |
Q & A
Q. What are the optimal synthetic routes for 5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione, and how can reaction yields be improved?
Methodological Answer : The synthesis of imidazolidinediones often involves cyclization reactions under reflux conditions. For example, hydrazide derivatives can be dissolved in polar aprotic solvents (e.g., DMSO) and refluxed for extended periods (e.g., 18 hours), followed by distillation under reduced pressure and crystallization using water-ethanol mixtures to achieve moderate yields (~65%) . To optimize yields, researchers should:
- Vary solvent systems : Test solvents like DMF or THF for improved solubility.
- Adjust reaction time : Shorter reflux durations may reduce side products.
- Purification techniques : Use column chromatography or recrystallization with DMF-ethanol (1:1) for higher purity .
- Catalyst screening : Explore base catalysts (e.g., K₂CO₃) to accelerate cyclization .
Q. How can the structure of this compound be confirmed experimentally?
Methodological Answer : Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : Analyze and spectra to identify ethoxy (-OCH₂CH₃) and phenyl proton environments. Compare with published data for analogous compounds (e.g., 5,5-dimethyl derivatives) .
- X-ray crystallography : Resolve crystal structures to verify substituent positions and dihedral angles (e.g., 5,5-diphenyl analogs show planar imidazolidinedione cores) .
- Mass spectrometry : Confirm molecular weight via ESI-MS and isotope pattern matching .
Q. What substituent effects influence the stability and reactivity of imidazolidinediones?
Methodological Answer : Substituents at the 5,5-positions critically modulate stability:
- Electron-donating groups (e.g., ethoxy) : Enhance stability by resonance stabilization of the carbonyl groups.
- Steric effects : Bulky substituents (e.g., diphenyl) reduce reactivity toward nucleophiles due to hindered access to the carbonyl carbon .
- Comparative studies : Use DFT calculations to model substituent effects on bond dissociation energies and compare with experimental thermal stability data (e.g., TGA analysis) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological or catalytic activity?
Methodological Answer :
- Reaction path search : Employ quantum chemical calculations (e.g., DFT) to predict intermediates and transition states for derivatization reactions. For example, model the electrophilic substitution at the 1,3-phenyl positions .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Compare binding poses of 5,5-diethoxy derivatives with active analogs (e.g., thiazolo-triazoles) to identify structural optimizations .
- Machine learning : Train models on existing imidazolidinedione datasets to predict reactivity or solubility .
Q. How can contradictory data on reaction mechanisms for imidazolidinedione synthesis be resolved?
Methodological Answer : Contradictions often arise from divergent reaction conditions:
- Kinetic vs. thermodynamic control : Use variable-temperature NMR to monitor intermediate formation (e.g., hydrazide vs. urea intermediates) .
- Isotope labeling : Introduce or isotopes to trace mechanistic pathways (e.g., carbonyl oxygen sources in cyclization).
- Cross-validation : Compare results across multiple techniques (e.g., IR spectroscopy for carbonyl stretching vs. XPS for electronic environment analysis) .
Q. What advanced separation techniques are suitable for purifying imidazolidinedione derivatives?
Methodological Answer :
- Membrane technologies : Use nanofiltration membranes with MWCO ~300–500 Da to separate byproducts .
- HPLC : Employ reverse-phase C18 columns with acetonitrile-water gradients (e.g., 60:40 to 90:10) for enantiomeric resolution of chiral derivatives .
- Crystallization screening : Optimize solvent systems (e.g., DMSO/ethyl acetate) using high-throughput platforms to identify conditions for single-crystal growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
